

# Application of $\text{MgATP}^{2-}$ in Muscle Contraction Research: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: *MgATP(2-)*

Cat. No.: *B1255266*

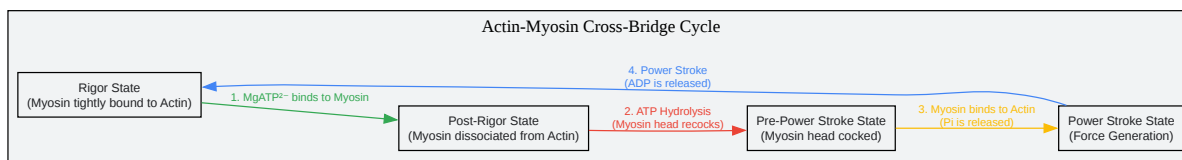
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## Introduction

Magnesium-bound ATP ( $\text{MgATP}^{2-}$ ) is the primary physiological substrate that fuels muscle contraction. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the myosin motor protein provides the chemical energy for the conformational changes that drive the sliding of actin and myosin filaments, resulting in force generation and muscle shortening. Understanding the kinetics and mechanics of the  $\text{MgATP}^{2-}$  interaction with the acto-myosin complex is fundamental to elucidating the molecular basis of muscle function in both health and disease. These application notes provide an overview of the role of  $\text{MgATP}^{2-}$  and detailed protocols for key in vitro experiments that are central to muscle contraction research and the development of novel therapeutics targeting the muscular system.

The Lymn-Taylor cycle describes the fundamental four-step process of muscle contraction, which is driven by the binding and hydrolysis of  $\text{MgATP}^{2-}$ . This cycle illustrates the cyclical interaction between myosin and actin filaments, powered by the chemical energy released from ATP.



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Caption: The Lymn-Taylor cycle illustrating the four main steps of the actin-myosin cross-bridge cycle powered by  $\text{MgATP}^{2-}$ .

## Quantitative Data Summary

The interaction of  $\text{MgATP}^{2-}$  with the acto-myosin complex is characterized by several key kinetic parameters. These parameters can vary depending on the muscle fiber type, temperature, and experimental conditions.

Parameter	Description	Typical Value Range	Muscle Type/Condition	Reference
Km for MgATP (Vmax)	Michaelis constant for MgATP in relation to maximum shortening velocity.	0.16 - 0.56 mM	Xenopus laevis fast and slow muscle fibers	[1]
Km for MgATP (Power Output)	Michaelis constant for MgATP in relation to maximum power output.	$0.15 \pm 0.03$ mM	Xenopus laevis fast fibers	[1]
Km for MgATP Hydrolysis	Michaelis constant for the rate of MgATP hydrolysis.	0.14 mM	Insect flight muscle	[2]
Apparent Dissociation Constant (Km) for Cross-bridge Detachment	Concentration of MgATP required for half-maximal rate of cross-bridge detachment.	2 mM	Insect flight muscle	[2]
Apparent Dissociation Constant (Km) for Cross-bridge Reattachment	Concentration of MgATP influencing the rate of cross-bridge reattachment.	0.09 mM	Insect flight muscle	[2]
Maximum Shortening Velocity (Vmax)	The maximum velocity at which a muscle fiber	$1.74 \pm 0.12$ Lo/s (fast fibers), $0.41 \pm 0.15$ Lo/s (slow	Xenopus laevis	[1]

	can shorten under zero load.	fibers) at 5 mM MgATP		
Maximum Power Output	The peak mechanical power generated by the muscle fiber.	73 ± 8 mW/g (fast fibers), 15 ± 5 mW/g (slow fibers) at 5 mM MgATP	Xenopus laevis	[1]

## Key Experimental Protocols

### Skinned Muscle Fiber Preparation and Force Measurement

This protocol allows for the direct measurement of muscle mechanics while controlling the intracellular environment, including the concentration of  $\text{MgATP}^{2-}$ .

Objective: To measure the force-velocity and force-pCa relationships in demembranated (skinned) muscle fibers at varying  $\text{MgATP}^{2-}$  concentrations.

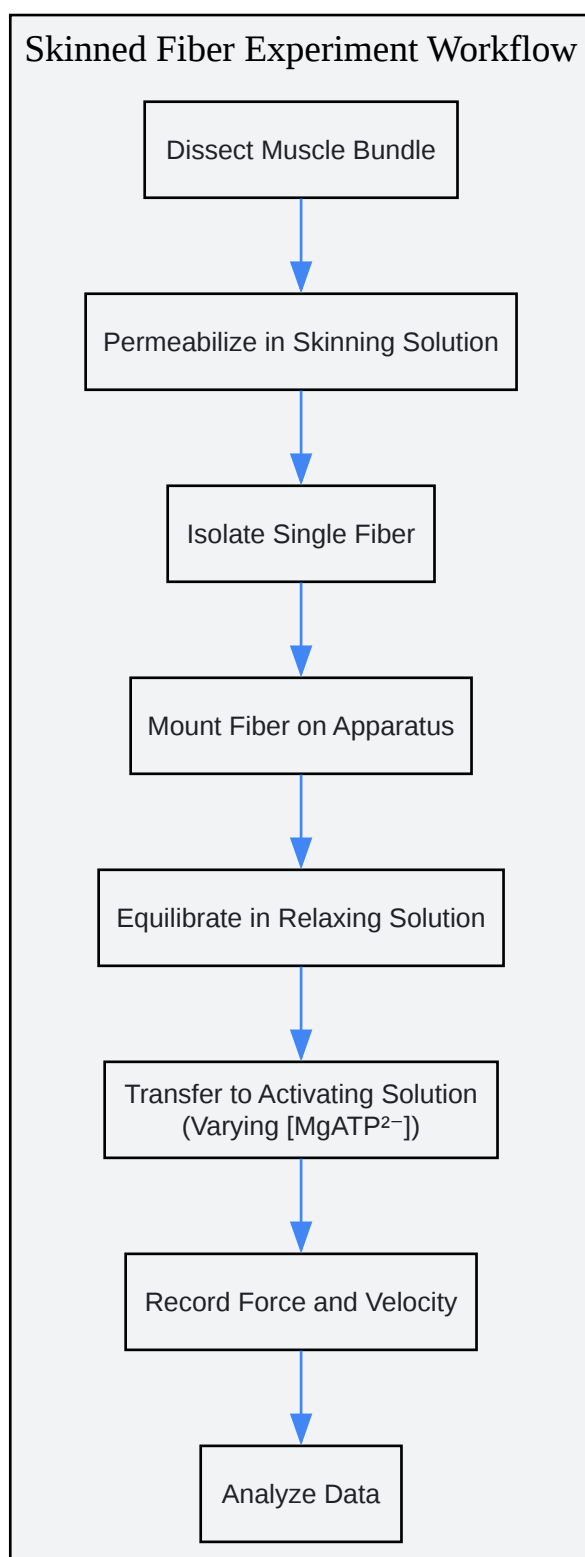
Materials:

- Single muscle fibers (e.g., from rabbit psoas or *Xenopus iliofibularis*)
- Skinning solution (e.g., containing glycerol and relaxing solution)
- Relaxing solution (low  $\text{Ca}^{2+}$ )
- Activating solution (high  $\text{Ca}^{2+}$ ) with varying concentrations of  $\text{MgATP}^{2-}$
- Force transducer and length controller apparatus
- Microscope

Protocol:

- Fiber Preparation:

- Dissect a small bundle of muscle fibers and store in skinning solution at -20°C for at least 24 hours to permeabilize the cell membranes.
- On the day of the experiment, transfer a small portion of the skinned muscle bundle to a dish containing relaxing solution.
- Under a microscope, carefully dissect a single muscle fiber segment (2-3 mm in length).
- Mounting the Fiber:
  - Attach the ends of the single fiber to a force transducer and a length controller using appropriate connectors (e.g., small clips or ties).
  - Adjust the sarcomere length to a desired value (e.g., 2.2  $\mu\text{m}$ ) using laser diffraction.
- Experimental Procedure:
  - Immerse the mounted fiber in a temperature-controlled bath containing relaxing solution.
  - To initiate contraction, transfer the fiber to an activating solution with a specific pCa (e.g., pCa 4.5 for maximal activation) and the desired  $\text{MgATP}^{2-}$  concentration.
  - Record the isometric force generated by the fiber.
  - To measure the force-velocity relationship, perform a series of isotonic releases to different force levels and measure the corresponding shortening velocity.
  - Repeat the measurements with activating solutions containing different concentrations of  $\text{MgATP}^{2-}$  to determine its effect on force and shortening velocity.



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Caption: A streamlined workflow for conducting experiments with skinned muscle fibers.

## Flash Photolysis of Caged ATP

This technique allows for the rapid and uniform increase in the concentration of  $\text{MgATP}^{2-}$  within a muscle fiber, enabling the study of pre-steady-state kinetics of muscle contraction.[3][4][5]

Objective: To investigate the transient kinetics of force development and relaxation upon rapid release of ATP.

Materials:

- Skinned muscle fiber preparation (as above)
- Caged ATP (e.g.,  $\text{P}^3\text{-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate}$ )
- High-intensity UV flash lamp
- Force transducer and data acquisition system
- Solutions with and without caged ATP and varying  $\text{Ca}^{2+}$  concentrations.

Protocol:

- Fiber Preparation and Mounting: Prepare and mount a skinned muscle fiber as described in Protocol 1.
- Rigor State Induction: Induce a rigor state (myosin strongly bound to actin) by incubating the fiber in a solution lacking ATP.
- Incubation with Caged ATP: Transfer the rigor fiber to a solution containing caged ATP and a specific  $\text{Ca}^{2+}$  concentration. Allow time for the caged ATP to diffuse into the fiber.
- Photolysis and Data Acquisition:
  - Trigger a high-intensity UV flash to photolyze the caged ATP, rapidly releasing free ATP within the fiber.
  - Simultaneously record the force response of the fiber with high temporal resolution.

- **Analysis:** Analyze the transient changes in force, including the initial force drop (due to actomyosin dissociation) followed by force development, to determine the rates of cross-bridge detachment and attachment.

## In Vitro Motility Assay

This assay allows for the direct visualization and quantification of the movement of actin filaments propelled by myosin motors, providing insights into the effect of  $\text{MgATP}^{2-}$  on the kinetics of motor function.

**Objective:** To measure the velocity of actin filament movement driven by myosin at different  $\text{MgATP}^{2-}$  concentrations.

**Materials:**

- Myosin (e.g., heavy meromyosin or subfragment-1)
- Fluorescently labeled actin filaments
- Flow cell (microscope slide with a coverslip creating a small chamber)
- Motility buffer with varying concentrations of  $\text{MgATP}^{2-}$
- Fluorescence microscope with a sensitive camera

**Protocol:**

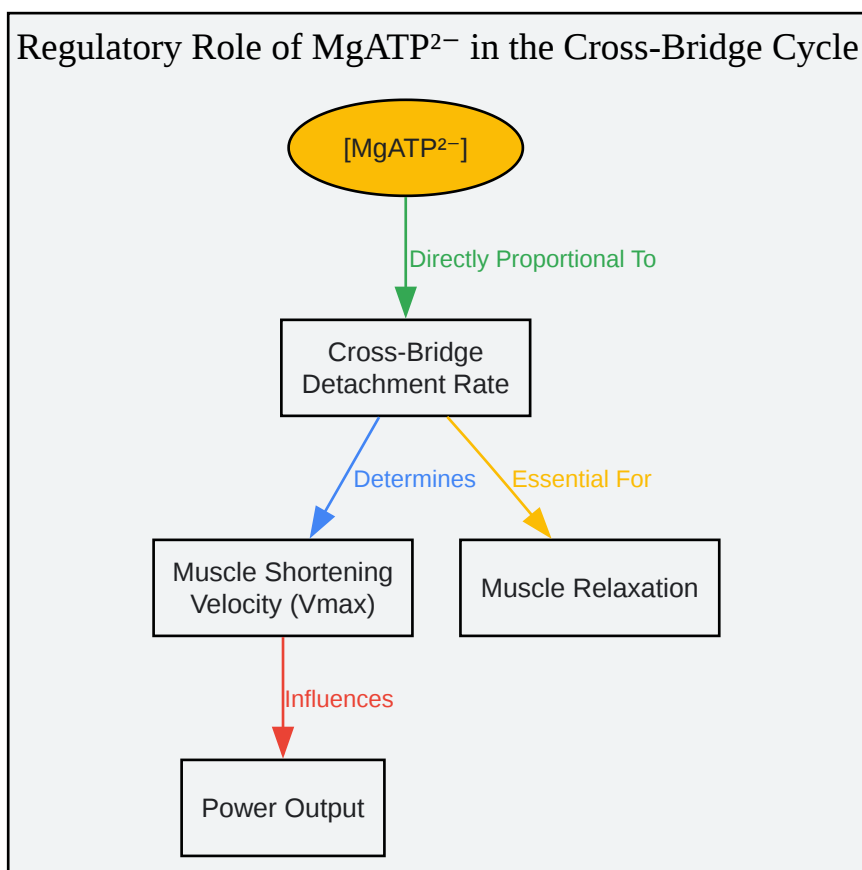
- **Myosin Coating:** Coat the surface of the flow cell with myosin molecules.
- **Actin Introduction:** Introduce fluorescently labeled actin filaments into the flow cell in a buffer without ATP, allowing them to bind to the myosin.
- **Initiation of Motility:** Perfuse the flow cell with motility buffer containing the desired concentration of  $\text{MgATP}^{2-}$  to initiate filament movement.
- **Data Acquisition and Analysis:**
  - Record movies of the moving actin filaments using the fluorescence microscope.



- Use tracking software to measure the velocity of individual filaments.
- Repeat the experiment with different  $\text{MgATP}^{2-}$  concentrations to determine the relationship between ATP concentration and filament velocity.

## Signaling and Regulatory Roles of $\text{MgATP}^{2-}$

$\text{MgATP}^{2-}$  is not only the fuel for contraction but also a key regulator of the process. Its concentration influences the kinetics of the cross-bridge cycle at multiple steps. The binding of  $\text{MgATP}^{2-}$  to the myosin head is the crucial step that leads to the dissociation of the myosin head from the actin filament, allowing for the cycle to repeat.[6][7] A decrease in  $\text{MgATP}^{2-}$  concentration slows down this detachment rate, leading to a prolonged attached state and reduced shortening velocity.[2]



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Caption: Logical relationship showing how  $\text{MgATP}^{2-}$  concentration regulates key aspects of muscle contraction.

## Application in Drug Development

The experimental protocols described above are invaluable tools in the development of drugs targeting muscle function. For instance, small molecules that modulate the ATPase activity of myosin or the affinity of myosin for actin can be screened and characterized using these assays. By studying the effects of candidate compounds on parameters such as force generation, shortening velocity, and the rates of cross-bridge cycling in the presence of varying  $\text{MgATP}^{2-}$  concentrations, researchers can gain insights into their mechanisms of action and potential therapeutic efficacy for conditions such as heart failure, skeletal myopathies, and neuromuscular diseases.

## Conclusion

The study of  $\text{MgATP}^{2-}$ 's role in muscle contraction is a cornerstone of muscle physiology and biophysics. The detailed protocols and quantitative data presented here provide a framework for researchers and drug development professionals to investigate the intricate mechanisms of muscle function and to explore novel therapeutic interventions targeting the molecular motors of life. The careful application of these techniques will continue to advance our understanding of this fundamental biological process.

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